Nonanamide, N-(5-nitro-2-thiazolyl)-
Description
Nonanamide, N-(5-nitro-2-thiazolyl)- is a synthetic compound featuring a nine-carbon aliphatic amide chain (nonanamide) linked to the 5-nitro-2-thiazolyl moiety. The 5-nitrothiazole group is pharmacologically significant, as its reduction by nitroreductases activates prodrugs like NTZ, enabling antiparasitic and antimicrobial effects . Nonanamide’s extended aliphatic chain may influence solubility, metabolic stability, and target binding compared to aromatic amide derivatives.
Properties
CAS No. |
64724-79-4 |
|---|---|
Molecular Formula |
C12H19N3O3S |
Molecular Weight |
285.36 g/mol |
IUPAC Name |
N-(5-nitro-1,3-thiazol-2-yl)nonanamide |
InChI |
InChI=1S/C12H19N3O3S/c1-2-3-4-5-6-7-8-10(16)14-12-13-9-11(19-12)15(17)18/h9H,2-8H2,1H3,(H,13,14,16) |
InChI Key |
JDQCWELBRCXQMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)NC1=NC=C(S1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nonanamide, N-(5-nitro-2-thiazolyl)- typically involves the reaction of nonanoic acid with 5-nitro-2-thiazolamine. The reaction is carried out under controlled conditions, often involving the use of a dehydrating agent to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Nonanamide, N-(5-nitro-2-thiazolyl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Nonanamide, N-(5-nitro-2-thiazolyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiparasitic properties.
Medicine: Investigated for its potential use in treating infections caused by protozoa and helminths.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Nonanamide, N-(5-nitro-2-thiazolyl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction, leading to the formation of reactive intermediates that can interact with biological molecules. This interaction can disrupt essential biological processes, leading to the compound’s antimicrobial and antiparasitic effects .
Comparison with Similar Compounds
Core Structural Features
- Nonanamide, N-(5-nitro-2-thiazolyl)-: Contains a linear C9 aliphatic chain (nonanamide) attached to the 5-nitrothiazole ring.
- Nitazoxanide (NTZ) : Features a benzamide group (2-acetyloxybenzamide) linked to 5-nitrothiazole, with molecular formula C₁₂H₉N₃O₅S (MW 307.3 Da) .
- Propanamide Derivatives (e.g., compounds 8d–8h in ): Include shorter aliphatic chains (C3) with sulfanyl-linked oxadiazole substituents (e.g., 4-methylphenyl or 3-nitrophenyl groups) .
Table 1: Structural and Physical Properties
*Hypothetical molecular formula based on structural analogy.
Pharmacological Activity
- NTZ : Broad-spectrum antiprotozoal agent active against Cryptosporidium and Giardia, with 66% fecal excretion . Activation relies on nitro group reduction by pyruvate ferredoxin oxidoreductase (PFOR) .
- Nonanamide: Predicted to retain nitro-dependent activation but may exhibit altered pharmacokinetics (e.g., prolonged half-life) due to lipophilic nonanamide chain.
- Propanamide Derivatives : Alkaline phosphatase inhibition reported, though specific activity data are unavailable .
Metabolic and Toxicological Profiles
- NTZ: Metabolized to tizoxanide (desacetyl form), excreted in urine and feces . No carcinogenicity reported, unlike nitrofurans (e.g., FANFT), which induce bladder cancer via prostaglandin endoperoxide synthetase-mediated activation .
- Nonanamide: Likely avoids carcinogenic pathways due to lack of nitrofuran structure. However, aliphatic chains may increase tissue retention, necessitating toxicity studies.
- FANFT Analogs: Exhibit urinary bladder carcinogenicity via DNA/RNA adduct formation, enhanced in germfree rats .
Computational and Structural Insights
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